Product packaging for 3-Bromo-n-boc-l-phenylalanine methyl ester(Cat. No.:CAS No. 546115-43-9)

3-Bromo-n-boc-l-phenylalanine methyl ester

Cat. No.: B2475045
CAS No.: 546115-43-9
M. Wt: 358.232
InChI Key: JHHCHYFRSFBCIU-LBPRGKRZSA-N
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Description

Role in the Research and Development of Non-Canonical Amino Acid Analogues

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are amino acids that are not among the 20 proteinogenic amino acids. nih.gov The incorporation of ncAAs into peptides and proteins is a powerful strategy for enhancing their biological activity, stability, and conformational properties. 3-Bromo-N-Boc-L-phenylalanine methyl ester serves as an excellent starting material for the synthesis of a wide variety of phenylalanine-based ncAAs.

The bromine atom at the 3-position of the phenyl ring is the gateway to this molecular diversity. Through palladium-catalyzed cross-coupling reactions, chemists can introduce a vast array of substituents, effectively creating a library of novel phenylalanine analogues. For example, a Suzuki coupling reaction with an arylboronic acid can introduce a new aryl group, leading to the formation of biaryl-containing amino acids. These biaryl motifs are prevalent in many biologically active natural products and pharmaceuticals. Similarly, a Sonogashira coupling with a terminal alkyne can install an alkynyl group, which can serve as a handle for further functionalization via "click" chemistry or as a structural element in its own right. The Heck reaction allows for the introduction of vinyl groups, while the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, leading to amino-substituted phenylalanine derivatives.

The ability to systematically and efficiently generate a diverse collection of ncAAs from a single, readily available precursor is of immense value in drug discovery and chemical biology. It allows for the rapid exploration of structure-activity relationships (SAR), where the effect of different substituents on the biological activity of a peptide or small molecule can be assessed. This approach has been instrumental in the development of novel therapeutic agents, including enzyme inhibitors, receptor agonists and antagonists, and antimicrobial peptides.

The following table provides a summary of the chemical properties of this compound:

PropertyValue
CAS Number 546115-43-9
Molecular Formula C15H20BrNO4
Molecular Weight 358.23 g/mol
IUPAC Name Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-bromophenyl)propanoate
Appearance White to off-white solid
Melting Point Not reported
Solubility Soluble in organic solvents such as dichloromethane (B109758), ethyl acetate (B1210297), and methanol (B129727)

The following table summarizes some of the key cross-coupling reactions that can be performed on this compound to generate non-canonical amino acid analogues:

ReactionCoupling PartnerCatalyst/ReagentsProduct Type
Suzuki Coupling Arylboronic acidPd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)Biaryl-containing amino acid
Sonogashira Coupling Terminal alkynePd catalyst (e.g., PdCl2(PPh3)2), Cu(I) co-catalyst, base (e.g., Et3N)Alkynyl-substituted amino acid
Heck Coupling AlkenePd catalyst (e.g., Pd(OAc)2), base (e.g., Et3N)Alkenyl-substituted amino acid
Buchwald-Hartwig Amination AminePd catalyst (e.g., Pd2(dba)3), phosphine (B1218219) ligand, base (e.g., NaOtBu)Amino-substituted amino acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20BrNO4 B2475045 3-Bromo-n-boc-l-phenylalanine methyl ester CAS No. 546115-43-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-6-5-7-11(16)8-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHCHYFRSFBCIU-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Functional Group Transformations of 3 Bromo N Boc L Phenylalanine Methyl Ester

Transition-Metal-Catalyzed Cross-Coupling Reactions of the Aryl Bromide Moiety

The carbon-bromine bond at the C3 position of the phenyl ring is particularly amenable to oxidative addition by late transition metals, most notably palladium. This reactivity is the cornerstone of several powerful cross-coupling methodologies that have been applied to brominated phenylalanine derivatives, allowing for the construction of complex molecular architectures from this readily accessible precursor.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a widely used and robust method for forming carbon-carbon bonds. Halogenated phenylalanine derivatives are effective electrophilic partners in these transformations. nih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the general stability and low toxicity of the boronic acid or ester reagents. nih.gov

The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide array of substituents onto the phenylalanine scaffold. The reaction generally accommodates arylboronic acids and esters bearing both electron-donating and electron-withdrawing groups. nih.govresearchgate.net For instance, studies on closely related N-Boc-phenylalanine derivatives containing a 4-bromobiphenyl (B57062) moiety have demonstrated successful couplings with various arylboronic acids, showcasing the broad applicability of this method. rsc.org

However, limitations can arise with highly sterically hindered coupling partners. For example, while many 2-substituted arylboronic acids can be coupled, some ortho-substituted anilines and sterically demanding alkyl boronates like isopropylboronic acid pinacol (B44631) ester have shown limited to no reactivity under certain conditions. nih.govresearchgate.net Strongly electron-withdrawing substituents on the boronic acid partner can also sometimes lead to lower yields. nih.gov

Table 1: Representative Substrate Scope in Suzuki-Miyaura Couplings of Bromo-Aryl Amino Acid Derivatives
Boronic Acid/Ester PartnerSubstituent TypeGeneral ReactivityReference Example
4-Methoxyphenylboronic acidElectron-DonatingGood to High YieldCoupling with N-Boc phenylalanine derivatives. rsc.org
Phenylboronic acidElectron-NeutralGood to High YieldGeneral coupling with aryl halides. nih.gov
4-Acetylphenylboronic acidElectron-Withdrawing (Ketone)Good YieldCoupling with ortho-bromoanilines. researchgate.net
4-(Trifluoromethyl)phenylboronic acidStrongly Electron-WithdrawingLow YieldObserved in couplings with aspartic acid derivatives. nih.gov
Thiophene-2-boronic acidHeteroaromaticGood YieldGeneral Suzuki coupling scope. researchgate.net
Isopropylboronic acid pinacol esterSterically Hindered AlkylNo ReactionObserved in couplings with ortho-bromoanilines. researchgate.net

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. For aryl bromides, a variety of effective catalytic systems have been developed. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). organic-chemistry.org

The choice of phosphine (B1218219) ligand is critical for catalyst activity and stability. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step and promote reductive elimination. Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) have proven effective for coupling aryl halides. organic-chemistry.orgprinceton.edu More specialized ligands and pre-catalysts have also shown exceptional reactivity. For example, the CataCXium A palladacycle has been identified as a uniquely effective catalyst for coupling unprotected ortho-bromoanilines, a substrate class with challenges similar to bromophenylalanine derivatives. nih.govresearchgate.net Furthermore, modern air- and moisture-stable Pd(II)-N-heterocyclic carbene (NHC) precatalysts, such as [Pd(NHC)(μ-Cl)Cl]₂, have emerged as highly reactive and practical options for related cross-coupling reactions. rsc.org Optimization typically involves screening various combinations of these components to maximize yield and minimize reaction times.

A critical consideration when modifying chiral molecules like amino acids is the preservation of their stereochemical integrity. The Suzuki-Miyaura coupling occurs at the sp²-hybridized carbon of the aryl bromide, which is remote from the α-carbon stereocenter of the phenylalanine derivative. Consequently, the catalytic cycle of oxidative addition, transmetalation, and reductive elimination does not directly involve the chiral center.

Under the typically mild and often neutral or basic conditions used for Suzuki-Miyaura reactions, the stereochemical integrity of the α-amino acid is generally preserved. nih.gov However, the use of harsh basic conditions or elevated temperatures could potentially lead to epimerization at the α-carbon. This risk has been noted in other cross-coupling reactions of amino acid derivatives, underscoring the importance of employing carefully optimized, mild conditions to ensure that no racemization occurs. nih.gov

The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organohalide, is another powerful tool for C-C bond formation and has been successfully applied to the synthesis of unnatural amino acids. bath.ac.ukrsc.org This method is particularly useful for creating sp³-sp² bonds, allowing for the alkylation of the phenylalanine ring.

While indole (B1671886) derivatives can be challenging substrates, studies on Nα-Boc-L-7-bromotryptophan methyl ester, a close analog of the target compound, demonstrate the feasibility of this transformation. nih.gov The reaction proceeds efficiently with various alkyl iodides in the presence of a palladium catalyst, without the need to pre-form the organozinc reagent. d-nb.info This approach provides access to a range of alkylated phenylalanine derivatives that are difficult to synthesize by other means. An improved catalyst system combining Pd₂(dba)₃ and the ligand SPhos has been shown to be highly effective for Negishi couplings involving amino acid-derived organozinc reagents and aryl halides. acs.org

Table 2: Negishi Cross-Coupling of Nα-Boc-L-7-bromotryptophan Methyl Ester with Alkyl Iodides (Analogous System) nih.govd-nb.info
Alkyl IodideCatalyst SystemYield
1-IodobutanePd₂(dba)₃, Xantphos72%
1-IodohexanePd₂(dba)₃, Xantphos83%
1-IodooctanePd₂(dba)₃, Xantphos80%
(3-Iodopropyl)benzenePd₂(dba)₃, Xantphos52%

The reactivity of the aryl bromide in phenylalanine derivatives extends to other important palladium-catalyzed reactions, including Stille and Sonogashira couplings.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction has been successfully applied to halogenated phenylalanine residues within peptides. For example, 4-iodophenylalanine incorporated into dipeptides and the neuropeptide [Leu⁵]-enkephalin readily undergoes Sonogashira coupling with ferrocene (B1249389) alkyne derivatives, demonstrating the reaction's utility for installing unique labels and structural motifs onto peptides under conditions compatible with the peptide backbone. nih.gov This method provides a direct route to synthesizing alkynyl-substituted phenylalanine derivatives.

The Stille coupling , which utilizes organotin reagents, can also be used for C-C bond formation. While mechanistically similar to the Suzuki coupling, its application has become less common due to the toxicity and instability of organotin compounds. libretexts.org Nevertheless, it remains a viable synthetic option where specific organotin reagents are available or required.

Other Emerging Cross-Coupling Methodologies for Aryl Bromides

The aryl bromide moiety of 3-Bromo-N-Boc-L-phenylalanine methyl ester is a versatile handle for carbon-carbon bond formation, enabling access to a wide array of structurally diverse phenylalanine analogs. Beyond traditional methods, several emerging cross-coupling methodologies have shown significant promise for the derivatization of aryl halides, including those within complex molecules like protected amino acids. These advanced techniques often offer milder reaction conditions, improved functional group tolerance, and access to novel chemical space. nih.gov

Ligand-free palladium-catalyzed cross-coupling reactions are gaining traction as cost-effective and sustainable alternatives to ligand-supported systems. rsc.org These reactions, such as the Suzuki-Miyaura coupling, can be performed with simple palladium salts like Pd(OAc)₂, often in aqueous media, which aligns with the principles of green chemistry. rsc.org The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, has been effectively used on unprotected ortho-bromoanilines, demonstrating its robustness and applicability to substrates with free amine groups, which is relevant for peptide chemistry. nih.gov

The Hiyama cross-coupling, which utilizes organosilanes as coupling partners, is another valuable tool. mdpi.com Due to the low toxicity, stability, and ease of handling of organosilanes, this method is an attractive alternative. mdpi.com Catalytic systems like Pd/Fe₃O₄ have been developed for Hiyama couplings, offering the advantage of being magnetically recoverable and recyclable. mdpi.com

Sonogashira coupling, the reaction of a terminal alkyne with an aryl or vinyl halide, has also been adapted for peptide modification. acs.org This reaction allows for the introduction of alkyne handles onto peptides containing aryl bromides, which can then be used for further diversification through reactions like azide-alkyne click chemistry. acs.org The development of copper-free Sonogashira protocols is particularly important for biological applications to avoid potential cytotoxicity associated with copper catalysts. acs.org These methodologies collectively expand the synthetic utility of this compound as a building block in drug discovery and chemical biology. nih.govchemimpex.com

Coupling ReactionTypical Catalyst/ReagentsCoupling PartnerKey Advantages
Suzuki-MiyauraPd(OAc)₂, PdCl₂, Pd/CAryl Boronic Acids/EstersMild conditions, commercial availability of reagents, functional group tolerance. nih.gov
HiyamaPd(OAc)₂, Pd/Fe₃O₄Organosilanes (e.g., Aryltrimethoxysilanes)Low toxicity of reagents, high stability, ease of handling. mdpi.com
SonogashiraPalladium catalyst, Copper co-catalyst (optional)Terminal AlkynesIntroduces versatile alkyne functionality for further modification. acs.org

Transformations Involving the Carboxylic Acid Methyl Ester Moiety

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester of this compound serves as a protecting group for the carboxylic acid. Its removal via hydrolysis, or saponification, is a critical step in peptide synthesis to enable coupling with the N-terminus of another amino acid. ptfarm.pl This transformation is typically achieved under basic conditions.

The most common method involves treating the methyl ester with an aqueous solution of an alkali metal hydroxide (B78521), such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH). rsc.orgnih.gov The reaction is generally performed in a mixed solvent system, like tetrahydrofuran (B95107) (THF) and water or methanol (B129727) and water, to ensure the solubility of the amino acid derivative. rsc.orgnih.gov The reaction proceeds at room temperature until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC). rsc.org Following the hydrolysis, the reaction mixture is neutralized with a weak acid, such as acetic acid or a citric acid solution, to protonate the newly formed carboxylate. rsc.org This procedure is generally high-yielding and, crucially, is known to proceed without significant racemization of the chiral center, preserving the stereochemical integrity of the amino acid. nih.gov

ReagentSolvent SystemTypical ConditionsWorkup
Lithium Hydroxide (LiOH)THF/WaterRoom TemperatureAcidification with acetic acid or citric acid. rsc.org
Sodium Hydroxide (NaOH)Methanol/Water0°C to Room TemperatureAcidification with HCl to pH 2-3. nih.gov

Amidation and Peptide Coupling Reactions

The formation of a peptide (amide) bond is the cornerstone of peptide synthesis. For a building block like this compound, this typically involves a two-step sequence: hydrolysis of the methyl ester to the free carboxylic acid, followed by coupling with an amino-component (e.g., another amino acid ester). ptfarm.plmasterorganicchemistry.com

This coupling is facilitated by a range of reagents designed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The most widely used coupling agents are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). ptfarm.plorientjchem.org These reactions are often performed in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions, particularly racemization. nih.gov The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) at 0°C and then allowed to warm to room temperature. ptfarm.plrsc.org A base, such as N-methylmorpholine (NMM), is added to neutralize the hydrochloride salt of the amino-component and to facilitate the reaction. ptfarm.plorientjchem.org This strategic use of protecting groups (Boc for the amine and methyl ester for the carboxyl) and activating agents allows for the controlled, sequential construction of peptides. masterorganicchemistry.com

Coupling ReagentAdditiveBaseSolventTypical Reaction
DCC (N,N'-dicyclohexylcarbodiimide)HOBt (1-hydroxybenzotriazole)NMM (N-methylmorpholine)CHCl₃ (Chloroform)Coupling of a Boc-amino acid with an amino acid methyl ester hydrochloride. ptfarm.pl
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-hydroxybenzotriazole)-CHCl₃ (Chloroform)Synthesis of dipeptides. nih.gov
T3P (n-propanephosphonic acid anhydride)-PyridineEtOAc (Ethyl Acetate)Mild amidation conditions to minimize racemization. nih.gov

Reduction to Alcohol Derivatives

The methyl ester functional group in this compound can be reduced to a primary alcohol, yielding the corresponding amino alcohol, (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-bromophenyl)propan-1-ol. These amino alcohols, or "alaninols," are valuable chiral building blocks in organic synthesis.

The reduction of esters to primary alcohols is a fundamental transformation typically accomplished using powerful hydride reagents. While specific conditions for the 3-bromo derivative are not detailed in the provided sources, the reduction of the parent compound, N-Boc-L-phenylalanine methyl ester, to N-Boc-L-phenylalaninol is well-established. sigmaaldrich.com This conversion generally requires a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or THF. Sodium borohydride (B1222165) (NaBH₄) is usually not reactive enough to reduce esters under standard conditions but can be effective in the presence of additives or at higher temperatures. The reaction must be performed under anhydrous conditions, and the workup typically involves a careful quenching sequence to neutralize the reactive hydride species and hydrolyze the resulting aluminum alkoxide complexes.

ReagentSolventProductGeneral Considerations
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Diethyl Ether(2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-bromophenyl)propan-1-olRequires strictly anhydrous conditions and careful quenching.
Sodium Borohydride (NaBH₄) / Additive (e.g., LiCl)Ethanol or THF(2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-bromophenyl)propan-1-olGenerally milder but may require forcing conditions or additives for ester reduction.

Deprotection Strategies for the N-Boc Group in this compound

Acid-Mediated Boc Deprotection Methodologies

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function in peptide synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. masterorganicchemistry.com The deprotection of the N-Boc group from this compound is a key step to liberate the free amine for subsequent peptide coupling.

The most common method for Boc deprotection is acidolysis. Trifluoroacetic acid (TFA) is frequently employed, typically as a solution in an inert solvent like dichloromethane (DCM). rsc.orgnih.govorientjchem.org The reaction is often performed at 0°C or room temperature and is usually complete within a few hours. nih.gov After the reaction, the solvent and excess TFA are removed under reduced pressure. rsc.org

An alternative and widely used reagent is hydrogen chloride (HCl). A solution of HCl in an organic solvent, such as dioxane or ethyl acetate, provides an effective means for Boc removal. researchgate.netresearchgate.net This method can sometimes offer better selectivity. For instance, 4 M HCl in dioxane is known to deprotect N-Boc groups while leaving acid-sensitive tert-butyl esters intact, a feature known as orthogonality. researchgate.net The choice of the deprotection reagent and conditions is crucial, especially when other acid-labile functional groups are present in the molecule, to ensure selective removal of only the Boc group. nih.govresearchgate.net

ReagentSolventTypical ConditionsSelectivity Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to Room Temperature, 1-3 hours. nih.govorientjchem.orgHighly effective but can cleave other acid-sensitive groups like tert-butyl esters. masterorganicchemistry.com
Hydrogen Chloride (HCl)Dioxane, Ethyl AcetateRoom Temperature, ~30 minutes. researchgate.netCan offer superior selectivity for N-Boc deprotection in the presence of tert-butyl esters. researchgate.netresearchgate.net
Methanesulfonic acidtBuOAc/CH₂Cl₂Room TemperatureUsed to selectively remove N-Boc groups in the presence of tert-butyl esters. researchgate.net

Alternative and Selective Deprotection Protocols

The tert-butyloxycarbonyl (Boc) protecting group of this compound is foundational to its use in peptide synthesis, yet its removal requires careful consideration to avoid unintended reactions at other functional sites, namely the methyl ester and the chiral center. While standard acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), are commonly employed, the development of alternative and more selective deprotection protocols is crucial for complex molecular architectures where acid-sensitive groups may be present.

Research into milder deprotection methodologies has yielded several promising strategies that offer enhanced selectivity. One such approach involves the use of oxalyl chloride in methanol. This system has been shown to effectively remove the N-Boc group from a variety of substrates, including aliphatic, aromatic, and heterocyclic compounds, under room temperature conditions. rsc.orgnih.gov The reaction typically proceeds to completion within 1 to 4 hours, with reported yields of up to 90%. rsc.org The proposed mechanism involves the electrophilic character of oxalyl chloride. rsc.org This method's mildness presents a significant advantage, potentially preserving the integrity of the methyl ester in this compound, which could be susceptible to hydrolysis or transesterification under harsher conditions. nih.gov

Another innovative approach is the use of thermolytic deprotection in a continuous flow system. acs.org This method obviates the need for acid catalysts, relying on elevated temperatures to cleave the Boc group. Studies have demonstrated that N-Boc deprotection can be achieved in various solvents, with methanol and trifluoroethanol showing optimal results. acs.org Temperature control allows for selective deprotection, which could be advantageous in multi-step syntheses. For instance, aryl N-Boc groups have been shown to be removed in the presence of alkyl N-Boc groups by carefully modulating the temperature. acs.org This level of control could be beneficial for preserving other temperature-sensitive functionalities.

Furthermore, protic ionic liquids have emerged as efficient catalysts for the hydrolytic cleavage of the N-Boc group. researchgate.net This method is notable for its simplicity, mild conditions, and often requires no work-up or purification steps, offering a green chemistry alternative to traditional methods. researchgate.net The reaction proceeds well for a range of N-Boc protected compounds, including chiral amino acid esters, suggesting its applicability to this compound while maintaining functional group orthogonality. researchgate.net

The concept of orthogonal deprotection is central to modern synthetic strategies, allowing for the selective removal of one protecting group in the presence of others. rsc.org For instance, the Alloc group, which is stable to the piperidine (B6355638) and TFA used for Fmoc and Boc removal respectively, can be selectively cleaved using a Pd(0) catalyst. While not a direct deprotection of the Boc group, the principles of orthogonal protection inform the choice of reagents and conditions to ensure that only the intended group is removed.

Below is a table summarizing alternative N-Boc deprotection methods with potential applicability to this compound:

Deprotection MethodReagents/ConditionsKey AdvantagesPotential for Selectivity over Methyl Ester
Oxalyl ChlorideOxalyl chloride, Methanol, Room TemperatureMild conditions, High yieldsHigh
ThermolyticHeat (e.g., 150-240°C), Continuous flow, Methanol or TFEAcid-free, Tunable selectivityHigh
Protic Ionic LiquidProtic ionic liquid, WaterGreen, Simple work-upHigh

Reactivity of the Chiral Alpha-Carbon Center and Enantioselectivity

The stereochemical integrity of the chiral alpha-carbon is paramount in the synthesis of peptides and other biologically active molecules derived from this compound. Any loss of enantiomeric purity through epimerization or racemization can have profound effects on the final product's biological activity. Therefore, understanding the reactivity of this center and the conditions that preserve its configuration is of utmost importance.

A key transformation for this compound is the functionalization of the bromo-substituted phenyl ring, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are highly valuable for creating carbon-carbon bonds and introducing molecular diversity. Encouragingly, studies on similar N-Boc protected amino acid derivatives have shown that Suzuki coupling reactions can be conducted with good preservation of enantiomeric purity. rsc.orgrsc.org

For instance, the Pd-catalyzed Suzuki coupling of N-Boc protected phenylalanine derivatives containing a 4-bromobiphenyl moiety with various arylboronic acids has been shown to proceed in good yields while maintaining the stereochemistry of the alpha-carbon. rsc.org The use of catalysts like Pd(PPh₃)₄ in the presence of a base such as K₂CO₃ or K₃PO₄ are typical conditions for these transformations. rsc.orgrsc.org The N-Boc group plays a crucial role in preventing unwanted side reactions at the amino group and appears to be compatible with the conditions required for these coupling reactions. rsc.org

The stereochemical outcome of Suzuki reactions, particularly with alkylboron reagents, has been a subject of detailed mechanistic investigation. nih.gov While the specific substrate involves an aryl bromide, the broader understanding of the factors controlling stereochemistry in these reactions, such as the choice of ligand and the nature of the electrophile and nucleophile, provides a framework for optimizing conditions to ensure retention of configuration. nih.gov

The following table outlines representative conditions for Suzuki coupling reactions that have been shown to preserve enantiomeric purity in related systems:

Reaction TypeCatalystBaseSolventEnantiomeric Purity
Suzuki CouplingPd(PPh₃)₄K₂CO₃Toluene/Ethanol/WaterGood
Suzuki CouplingPd(PPh₃)₄K₃PO₄Toluene/Ethanol/WaterGood

The primary mechanism for the loss of stereochemical integrity at the alpha-carbon of amino acids involves the formation of a planar, achiral enolate intermediate. libretexts.org This can occur under basic conditions where a proton is abstracted from the alpha-carbon. Subsequent reprotonation can occur from either face of the enolate, leading to a mixture of enantiomers (racemization) or epimers. libretexts.org

In the context of this compound, reactions that expose the alpha-carbon to basic conditions must be carefully managed. For example, while saponification (hydrolysis of the methyl ester with a base like sodium hydroxide) is a common transformation, it has been shown to cause significant racemization in N-methylamino acid derivatives. cdnsciencepub.com This is particularly pronounced in derivatives where the alpha-proton is more acidic or where the resulting enolate is stabilized. The presence of the electron-withdrawing phenyl ring in phenylalanine derivatives can increase the acidity of the alpha-proton, making them more susceptible to base-catalyzed epimerization. mdpi.com

Acid-catalyzed racemization is also a possibility, although generally less common for amino acid derivatives with a protected amino group. However, prolonged exposure to strong acids, especially at elevated temperatures, can potentially lead to racemization. cdnsciencepub.com For instance, deprotection of Z-Ala-MeLeu with 5.6 N HBr in acetic acid resulted in 17% of the L,D-isomer. cdnsciencepub.com

The formation of oxazol-5(4H)-one intermediates is another well-known pathway to racemization, particularly during peptide coupling reactions where the carboxyl group is activated. mdpi.com While the methyl ester of the title compound is not activated in this way, this pathway becomes relevant if the ester is hydrolyzed and the resulting carboxylic acid is used in a subsequent coupling step. The choice of coupling reagents and the presence of additives like 1-hydroxybenzotriazole (HOBt) can significantly suppress this racemization pathway. rsc.org

The table below summarizes conditions that are known to potentially induce epimerization or racemization at the alpha-carbon of amino acid derivatives:

ConditionPotential PathwaySusceptible Functional Group
Strong Base (e.g., NaOH)Enolate formationAlpha-carbon proton
Strong Acid (e.g., HBr in Acetic Acid)Acid-catalyzed enolizationAlpha-carbon proton
Carboxyl Group ActivationOxazol-5(4H)-one formationCarboxylic acid (if de-esterified)

Applications of 3 Bromo N Boc L Phenylalanine Methyl Ester As a Strategic Synthon

Incorporation into Peptide and Peptidomimetic Structures

The defined stereochemistry and orthogonal protecting groups of 3-Bromo-N-Boc-L-phenylalanine methyl ester make it highly suitable for incorporation into peptide chains using standard synthesis protocols.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids into a desired peptide sequence on a solid resin support. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a well-established method for SPPS. ub.edu In this approach, the N-α-amino group is protected by the acid-labile Boc group. peptide.com

The incorporation of a brominated phenylalanine derivative like 3-Bromo-N-Boc-L-phenylalanine is fully compatible with Boc-based SPPS. chemimpex.com The synthesis cycle begins with the deprotection of the N-terminal Boc group on the resin-bound peptide using an acid, typically trifluoroacetic acid (TFA). peptide.com Following neutralization, the next protected amino acid, in this case, Boc-3-bromo-L-phenylalanine, is activated and coupled to the newly freed amino group. chempep.com The bromine atom on the phenyl side chain is stable to the repetitive acid treatments required for Boc group removal and the basic conditions of the coupling steps, allowing for its seamless integration into the growing peptide chain. chemimpex.com This process is repeated until the desired sequence is assembled.

Table 4.1: Representative Steps in a Boc-SPPS Cycle for Incorporating a Brominated Phenylalanine Derivative

Step Procedure Reagents Purpose
1. Deprotection Removal of the N-α-Boc group from the resin-bound peptide. Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) Exposes the terminal amine for the next coupling reaction.
2. Neutralization Conversion of the TFA salt to a free amine. Diisopropylethylamine (DIEA) in DCM or DMF Prepares the nucleophilic amine for peptide bond formation.
3. Coupling Activation and coupling of the incoming Boc-3-bromo-L-phenylalanine. DCC/HOBt, HBTU, or other coupling agents Forms the new peptide bond.

Solution-phase peptide synthesis remains a vital technique, particularly for the large-scale production of peptides and the synthesis of complex fragments. In this method, all reactions are carried out in a homogeneous solution. thaiscience.info this compound is an ideal starting material for this approach. The Boc group protects the N-terminus, and the methyl ester protects the C-terminus. nih.gov

A typical coupling reaction involves the deprotection of one functional group, followed by reaction with a complementary protected amino acid or peptide. For instance, the Boc group of this compound can be removed using trifluoroacetic acid (TFA). nih.gov The resulting free amine can then be coupled with another N-Boc protected amino acid whose carboxyl group has been activated, often with reagents like dicyclohexylcarbodiimide (B1669883) (DCC). ptfarm.pl Alternatively, the methyl ester can be saponified (hydrolyzed) using a base like lithium hydroxide (B78521) to yield the free carboxylic acid. ptfarm.pl This free acid can then be activated and coupled to the free amine of another amino acid methyl ester, allowing the peptide chain to be extended from the C-terminus.

Table 4.2: Example of a Solution-Phase Dipeptide Synthesis

Step Reactant 1 Reactant 2 Coupling Reagent Product
1 3-Bromo-L-phenylalanine methyl ester (N-terminus deprotected) N-Boc-Glycine Dicyclohexylcarbodiimide (DCC) N-Boc-Gly-3-Bromo-L-Phe-OMe

Peptides often suffer from poor metabolic stability and low bioavailability, which can be overcome by creating peptidomimetics with constrained conformations. nih.govunibo.it Cyclic peptides, in particular, exhibit enhanced stability and binding affinity. rsc.org The bromine atom on the phenylalanine side chain of the title compound serves as a crucial functional handle for introducing such constraints.

After the brominated phenylalanine residue is incorporated into a linear peptide, the bromine atom can participate in intramolecular cross-linking reactions. ptfarm.pl For example, a palladium-catalyzed intramolecular Suzuki or Heck coupling can be used to form a covalent bond between the brominated phenyl ring and another functional group elsewhere in the peptide, forcing the peptide into a cyclic or bicyclic structure. nih.gov This strategy allows for precise control over the peptide's three-dimensional shape, which is essential for optimizing its biological activity.

Table 4.3: Examples of Reactions to Form Constrained Peptides

Reaction Type Reacting Partner on Peptide Resulting Linkage Conformation
Intramolecular Suzuki Coupling A boronic acid or ester-functionalized side chain Biaryl Constrained, cyclic
Intramolecular Heck Coupling An alkene-functionalized side chain (e.g., Allylglycine) Aryl-alkene Constrained, cyclic

Utility in the Total Synthesis of Natural Products and Complex Biomolecules

Beyond peptide chemistry, this compound is a valuable chiral building block for the total synthesis of complex organic molecules, including natural products.

The true synthetic power of the bromo-substituent lies in its ability to be transformed into a vast array of other functional groups via transition-metal-catalyzed cross-coupling reactions. chemimpex.com This allows chemists to use this compound as a common precursor to generate a library of diverse phenylalanine analogues. Each analogue can then be used to probe structure-activity relationships or as a key component in the synthesis of a larger target molecule.

For example, Suzuki-Miyaura coupling with various arylboronic acids can replace the bromine atom with different aryl or heteroaryl groups, yielding biaryl amino acids. researchgate.net Similarly, Sonogashira coupling with terminal alkynes introduces carbon-carbon triple bonds, while Stille coupling can be used to introduce alkyl, vinyl, or other aryl groups from organostannane reagents. nih.gov This modular approach provides rapid access to non-natural amino acids that would be difficult to synthesize otherwise.

Table 4.4: Synthesis of Phenylalanine Analogues via Cross-Coupling Reactions

Cross-Coupling Reaction Reagent Type Functional Group Introduced Product Type
Suzuki-Miyaura Arylboronic Acid Aryl group Biaryl-phenylalanine
Heck Alkene Alkenyl group Alkenyl-phenylalanine
Sonogashira Terminal Alkyne Alkynyl group Alkynyl-phenylalanine
Stille Organostannane Alkyl, Aryl, Vinyl group Substituted-phenylalanine

In the multi-step total synthesis of a complex molecule, maintaining stereochemical integrity is paramount. nih.gov this compound serves as a strategic intermediate because it introduces a defined stereocenter (the L-configuration at the α-carbon) early in a synthetic sequence. The Boc and methyl ester protecting groups are robust enough to withstand a wide range of reaction conditions, ensuring that the α-carbon's stereochemistry is preserved throughout subsequent transformations. nih.gov

The bromine atom can be carried through many synthetic steps as a "masked" functional group. Late in the synthesis, it can be unmasked and transformed via one of the cross-coupling reactions mentioned previously. This strategy allows for the construction of a complex carbon skeleton while preserving the crucial stereochemistry of the amino acid backbone, a common feature in many biologically active natural products. nih.gov This approach is critical in synthesizing complex alkaloids, macrolides, and other therapeutic agents where precise three-dimensional architecture dictates biological function. nih.gov

Development of Chiral Catalysts and Ligands Derived from Phenylalanine Frameworks

The phenylalanine framework, with its inherent chirality and aromatic ring, provides a robust scaffold for the design of chiral ligands. The introduction of a bromine atom at the 3-position of the phenyl ring, as in this compound, offers several strategic advantages. The bromo substituent can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of a diverse library of ligands with tailored steric and electronic properties. Moreover, the electronic perturbation of the aromatic ring by the bromine atom can influence the catalytic activity and enantioselectivity of the resulting metal complexes.

While direct and detailed examples of the conversion of this compound into specific chiral catalysts are not extensively documented in publicly available literature, the broader context of using phenylalanine derivatives provides a clear indication of its potential. For instance, N-protected amino acid esters are common precursors for the synthesis of P,N-ligands, where the amino and carboxylate functionalities are modified to incorporate phosphine (B1218219) groups. rsc.org

Research in the broader field of asymmetric catalysis has demonstrated the successful application of ligands derived from phenylalanine in reactions such as rhodium-catalyzed conjugate additions. In one such study, a rhodium(I) complex with a chiral diene ligand was used for the asymmetric conjugate addition of arylboronic acids to N-phthalimidodehydroalanine, a derivative of dehydroalanine (B155165), to produce functionalized phenylalanine derivatives with high enantioselectivity. acs.orgresearchgate.net This highlights the utility of chiral ligands in controlling the stereochemistry of reactions involving amino acid precursors.

The development of P-chiral phosphine ligands, where the phosphorus atom itself is a stereocenter, represents a significant area of research in asymmetric catalysis. nih.govtcichemicals.com These ligands have shown exceptional performance in a variety of transition-metal-catalyzed reactions. The synthesis of such ligands often involves the use of chiral auxiliaries to direct the stereochemistry at the phosphorus center. While a direct synthesis from this compound is not explicitly detailed, the principles of these syntheses could be applied, utilizing the inherent chirality of the phenylalanine backbone to influence the stereochemical outcome.

The following table illustrates the potential of phenylalanine-derived ligands in asymmetric catalysis, drawing from examples of similar structures and reactions.

Catalyst/Ligand PrecursorReaction TypeSubstrateProductYield (%)Enantiomeric Excess (ee %)
Rh(I)/Chiral Diene LigandAsymmetric Conjugate AdditionN-phthalimidodehydroalanineFunctionalized Phenylalanine DerivativeUp to 99Up to 99
Palladium-PHOX complexesAllylic SubstitutionAllylic substratesChiral allylic productsHighUp to 99

While the table above provides a general indication of the effectiveness of chiral ligands in asymmetric synthesis, specific data for catalysts directly derived from this compound would require further dedicated research. The strategic placement of the bromo group on the phenylalanine scaffold presents a promising avenue for the development of a new generation of chiral ligands with potentially unique catalytic properties. The synthesis and evaluation of such ligands would be a valuable contribution to the field of asymmetric catalysis.

Mechanistic Investigations and Computational Studies on 3 Bromo N Boc L Phenylalanine Methyl Ester

Reaction Mechanism Elucidation for Key Synthetic Transformations

The utility of 3-Bromo-N-Boc-L-phenylalanine methyl ester as a building block is defined by a series of fundamental transformations it can undergo. The mechanisms for these key reactions have been extensively studied.

Boc Group Deprotection: The tert-butoxycarbonyl (Boc) protecting group is reliably removed under strong acidic conditions, typically using trifluoroacetic acid (TFA). commonorganicchemistry.commasterorganicchemistry.comyoutube.com The mechanism proceeds in several steps:

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid. commonorganicchemistry.commasterorganicchemistry.com

Carbocation Formation: The protonated group cleaves to form a stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.commasterorganicchemistry.com

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free α-amino group. commonorganicchemistry.commasterorganicchemistry.com

Salt Formation: Under the acidic conditions, the newly freed amine is protonated, typically yielding an amine salt (e.g., a TFA salt). commonorganicchemistry.com

Peptide Bond Formation: While the methyl ester must first be hydrolyzed to the corresponding carboxylic acid, the subsequent formation of a peptide bond is a critical transformation. A common method involves the use of carbodiimide (B86325) coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and reduce side reactions. youtube.comresearchgate.netpeptide.com

Activation: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.

Intermediate Conversion: In the presence of HOBt, the O-acylisourea is rapidly converted to an HOBt-ester. This step is crucial as it minimizes the risk of racemization and the formation of a stable N-acylurea byproduct. peptide.com

Nucleophilic Attack: The amino group of another amino acid ester attacks the carbonyl carbon of the HOBt-ester intermediate, forming the desired peptide bond and releasing HOBt.

Byproduct Formation: The DCC is converted into dicyclohexylurea (DCU), a largely insoluble byproduct that precipitates out of the reaction. peptide.com

Palladium-Catalyzed Cross-Coupling: The bromine atom on the phenyl ring is a key functional handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. mt.comyonedalabs.comlibretexts.orgyoutube.combyjus.com This allows for the introduction of a wide variety of substituents. The generally accepted catalytic cycle involves three main stages:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the phenylalanine derivative, forming an organopalladium(II) complex. This is often the rate-determining step. libretexts.orgbyjus.com

Transmetalation: In the presence of a base, an organoboron compound (e.g., a boronic acid) transfers its organic group to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. libretexts.orgbyjus.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the final product with a new C-C bond and regenerating the palladium(0) catalyst, which re-enters the cycle. libretexts.orgbyjus.com

Table 1: Summary of Key Synthetic Transformations and Mechanistic Details
TransformationTypical ReagentsKey Mechanistic StepsPrimary Outcome
Boc DeprotectionTrifluoroacetic Acid (TFA)Protonation, t-butyl cation formation, decarboxylationFormation of free α-amino group (as a salt)
Peptide CouplingDCC, HOBtO-acylisourea formation, conversion to HOBt-ester, nucleophilic attackFormation of an amide (peptide) bond
Suzuki CouplingPd(0) catalyst, Base, Organoboron compoundOxidative addition, transmetalation, reductive eliminationFormation of a new C-C bond at the 3-position of the phenyl ring

Theoretical Chemistry and Computational Modeling

Computational chemistry provides invaluable insights into the structure, reactivity, and reaction pathways of molecules like this compound, complementing experimental findings.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like this phenylalanine derivative, rotation around several single bonds leads to a complex potential energy surface with numerous local minima. researchgate.netacs.org Computational methods can explore this landscape to find the most energetically favorable conformers. researchgate.netnih.gov

These analyses are often combined with experimental data from techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can measure through-space distances between protons in a molecule in solution. mdpi.com By comparing experimental NOE data with the interatomic distances calculated for various computed conformers, researchers can determine the predominant molecular conformation in a given solvent. mdpi.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. gelisim.edu.trresearchgate.net It is widely applied to study reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. nih.govacs.orgchemrxiv.org

For the key transformations of this compound, DFT studies can:

Characterize Transition States: DFT can optimize the geometry of the high-energy transition state, providing a snapshot of the bond-breaking and bond-forming processes.

Rationalize Selectivity: By comparing the activation energies of competing reaction pathways, DFT can explain and predict why a particular product is formed over others.

Studies on phenylalanine and related aryl bromides have successfully used DFT to model their reactivity and the mechanisms of catalytic reactions. nih.govnih.govbohrium.com

Computational models, once validated against experimental data, become powerful predictive tools. By analyzing the electronic properties of this compound and its derivatives, researchers can predict their chemical behavior.

Key properties analyzed include:

Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate a molecule's ability to act as an electron donor or acceptor, respectively, which is fundamental to its reactivity. bohrium.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of reaction.

Quantitative Structure-Reactivity Relationships (QSRR): By correlating computed molecular descriptors with experimentally measured reaction rates for a series of related compounds, predictive models can be built. rsc.orgresearchgate.net For instance, such models could predict how changing the halide or introducing other substituents on the phenyl ring would affect the rate of palladium-catalyzed cross-coupling reactions. rsc.org

Table 2: Application of Computational Methods
Computational MethodApplicationPredicted Properties
Conformational Analysis / MDDetermine stable 3D structuresLow-energy conformers, dihedral angles, interatomic distances
Density Functional Theory (DFT)Elucidate reaction mechanismsTransition state structures, activation energies, reaction energy profiles
QSRR / Electronic AnalysisPredict reactivity and selectivityReaction rates, site of reaction, effects of substituents

Analytical and Spectroscopic Characterization in Advanced Research Contexts

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Advanced chromatographic methods are indispensable for assessing the chemical and enantiomeric purity of 3-Bromo-n-boc-l-phenylalanine methyl ester. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) are primary techniques for this purpose. waters.com

For determining enantiomeric excess (e.e.), chiral HPLC is the method of choice. nih.gov This involves using a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers. sigmaaldrich.com Columns such as those based on polysaccharide derivatives (e.g., Chiralpak series) or macrocyclic antibiotics (e.g., CHIROBIOTIC series) are frequently utilized. nih.govsigmaaldrich.commst.edu The separation relies on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers, leading to different retention times. The mobile phase composition, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier like isopropanol, is optimized to achieve baseline separation. nih.gov

Purity analysis is also conducted using reversed-phase HPLC (RP-HPLC), which separates the target compound from any starting materials, by-products, or degradation products based on differences in polarity. A C18 column is commonly used with a gradient elution system, often involving acetonitrile (B52724) and water.

The following interactive table summarizes typical HPLC conditions for the analysis of similar N-Boc protected amino acid esters.

ParameterChiral HPLC for Enantiomeric ExcessRP-HPLC for Purity
Column Chiralpak AD / Chiralcel OD-H nih.govC18, 4.6 x 150 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol (e.g., 98:2) nih.govAcetonitrile/Water gradient
Flow Rate 0.5 - 1.0 mL/min nih.govwiley-vch.de1.0 mL/min
Detection UV at 210 or 254 nm waters.comwiley-vch.deUV at 220 nm
Column Temp. 25 - 40 °C waters.comAmbient

High-Resolution Mass Spectrometry for Structural Elucidation of Complex Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of this compound and for the structural elucidation of its subsequent reaction products. nih.gov Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are coupled with mass analyzers such as Time-of-Flight (TOF) or Orbitrap to provide highly accurate mass measurements, typically with sub-ppm mass accuracy. nih.govmdpi.com

This accuracy allows for the determination of the elemental composition of the parent ion and its fragments, confirming the presence of the bromine atom through its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio). researchgate.net

Tandem mass spectrometry (MS/MS) experiments are crucial for detailed structural analysis. In these experiments, the molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a wealth of structural information. Key fragmentation pathways for this compound would be expected to include:

Loss of the tert-butoxycarbonyl (Boc) group (100 Da).

Loss of the methyl ester group (-OCH3) or methoxycarbonyl group (-COOCH3).

Cleavage of the Cα-Cβ bond.

Loss of the bromine atom.

The following table details the expected HRMS data for the protonated molecule.

Ion FormulaCalculated m/zDescription
[C15H21BrNO4+H]+362.0654 / 364.0633Molecular ion peak showing the characteristic 79Br/81Br isotopic pattern

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural characterization of this compound in solution. mdpi.com A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals. nih.gov

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key signals include the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methyl ester protons (a singlet around 3.7 ppm), the diastereotopic β-protons and the α-proton of the phenylalanine backbone, and the aromatic protons on the bromophenyl ring. wiley-vch.de

¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom, including the carbonyl carbons of the ester and the carbamate, the quaternary carbon and methyl carbons of the Boc group, the methoxy (B1213986) carbon, the carbons of the aromatic ring, and the α- and β-carbons of the amino acid backbone. chegg.comspectrabase.com

2D NMR:

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify the spin systems of the phenylalanine backbone and the aromatic ring. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for assigning quaternary carbons and piecing together the entire molecular structure. beilstein-journals.org

Stereochemical assignments can be supported by Nuclear Overhauser Effect (NOE) experiments, which can show through-space correlations between protons, although this is more commonly applied to larger, conformationally restricted molecules. ipb.pt

The following table provides expected chemical shift ranges for the key nuclei in this compound, typically recorded in a solvent like CDCl₃.

NucleusAtom PositionExpected Chemical Shift (δ, ppm)
¹HBoc (CH₃)₃~1.4 (singlet)
¹HOCH₃~3.7 (singlet)
¹Hβ-CH₂~3.0 - 3.2 (multiplet)
¹Hα-CH~4.6 (multiplet)
¹HNH~5.0 (doublet)
¹HAromatic C-H~7.1 - 7.5 (multiplet)
¹³CBoc C(CH₃)₃~28.3
¹³COCH₃~52.3
¹³Cβ-CH₂~38.0
¹³Cα-CH~54.0
¹³CAromatic C-Br~122.5
¹³CAromatic C-H~125 - 133
¹³CAromatic C-ipso~138.0
¹³CBoc C=O~155.0
¹³CEster C=O~171.5

X-ray Crystallography for Absolute Configuration Determination of Derivatives

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov While obtaining suitable single crystals of this compound itself can be challenging, derivatization is often not necessary due to the presence of the bromine atom. thieme-connect.de

The determination of the absolute configuration of a chiral molecule is possible due to the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net This effect is particularly significant for heavier atoms like bromine when using common X-ray sources (e.g., Cu Kα or Mo Kα radiation). thieme-connect.de The anomalous scattering introduces small, measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). researchgate.net

By carefully measuring and analyzing these intensity differences, the absolute structure can be determined. The result is typically expressed as the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. researchgate.net This analysis unequivocally confirms that the stereocenter at the α-carbon has the L- (or S-) configuration, as expected from the starting material. ed.ac.uk This technique provides the most direct and unambiguous proof of the compound's stereochemical integrity. nih.govthieme-connect.de

Sustainability and Environmental Considerations in the Synthesis of 3 Bromo N Boc L Phenylalanine Methyl Ester

Development of Environmentally Benign Synthetic Routes and Processes

Traditional synthetic methods for amino acid derivatives often involve hazardous reagents and generate significant waste. Modern approaches focus on developing safer and more efficient alternatives. For instance, methods are being developed that avoid toxic reagents commonly used in procedures like the Arndt–Eistert homologation. nih.govrsc.org

One of the most promising avenues for the green synthesis of phenylalanine derivatives is biocatalysis. nih.gov The use of enzymes offers high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing byproducts. Key enzymes in this field include:

Phenylalanine ammonia (B1221849) lyases (PALs): These enzymes can catalyze the amination of various cinnamic acids to produce phenylalanine analogues. frontiersin.orgnovartis.com This method is cost-effective, though challenges remain regarding the high concentrations of ammonia required and the unfavorable reaction equilibria. frontiersin.org

Lipases: Widely used in industrial biocatalysis, lipases can be employed for the selective hydrolysis of esters in racemic mixtures to obtain pure enantiomers. nih.gov

Other Enzymes: A variety of other enzymes, such as ω-transaminases, amidases, and hydrolases, are also being explored for the synthesis of β-phenylalanine derivatives, offering green and potentially less costly processes. nih.gov

Enzymatic methods have been successfully used to synthesize various halogenated L-phenylalanine isotopologues through the addition of ammonia to the corresponding halogenated cinnamic acid. nih.gov This highlights the potential for developing a biocatalytic route for 3-Bromo-N-Boc-L-phenylalanine methyl ester, starting from 3-bromocinnamic acid.

Investigation of Green Solvents and Catalysts in Phenylalanine Chemistry

The choice of solvents and catalysts is critical to the environmental footprint of a chemical synthesis. Traditional syntheses often rely on volatile and toxic organic solvents like N,N-dimethylformamide (DMF). A primary goal in green chemistry is to replace such solvents with more benign alternatives. unibo.it

Green Solvents: Research has demonstrated the viability of several green solvents for reactions involving amino acid derivatives:

Water: An ideal green solvent, water has been used in reactions like the synthesis of tetra-substituted pyrazoles. mdpi.com

Bio-based Solvents: Solvents derived from biomass, such as eucalyptol (B1671775) and 2-methyltetrahydrofuran (B130290) (2-Me-THF), are gaining traction as sustainable alternatives. mdpi.comacs.org

Ionic Liquids: These salts, which are liquid at low temperatures, can act as both solvent and catalyst and are noted for their low toxicity and reusability. mdpi.com

Ethyl Acetate (B1210297) (EtOAc): This solvent has been successfully used to replace DMF in peptide synthesis, significantly improving the sustainability of the process. unibo.it

Green Catalysts: The development of non-toxic, recyclable, and abundant catalysts is a cornerstone of sustainable chemistry. mdpi.com

Biocatalysts: As mentioned, enzymes are highly efficient and environmentally friendly catalysts. nih.gov

Organocatalysts: Small organic molecules, such as L-proline, can effectively catalyze reactions under green conditions. mdpi.com

Metal Catalysts: While some metal catalysts are toxic, research focuses on using less toxic metals or developing highly efficient catalysts that can be used in very small amounts and recycled. Palladium-catalyzed reactions, for example, are common in the synthesis of phenylalanine derivatives for creating carbon-carbon bonds. nih.govlookchem.com Efforts are ongoing to develop heterogeneous catalysts that can be easily recovered and reused. nih.gov

Catalyst-Free Reactions: In some cases, synthetic routes can be designed to proceed efficiently without any catalyst, for example, by using thermal conditions, which represents an ideal green process. mdpi.com

The following table summarizes various green solvents and their applications in reactions relevant to phenylalanine chemistry.

Green SolventReaction TypeAdvantages
Water Multicomponent reactionsNon-toxic, abundant, safe mdpi.com
Ethyl Acetate (EtOAc) Peptide synthesisReplaces hazardous solvents like DMF, lower PMI unibo.it
2-Me-THF Palladium-catalyzed synthesisBio-based, green alternative to other ether solvents acs.org
Ionic Liquids Synthesis of pyran derivativesLow toxicity, potential for reuse, can also act as catalyst mdpi.com

Catalytic Efficiency and Reusability in Large-Scale Synthesis

For industrial applications, the efficiency and reusability of catalysts are paramount for both economic and environmental reasons. In the context of synthesizing this compound, particularly on a large scale, these factors are critical.

Improving Catalytic Efficiency: Palladium-catalyzed reactions are frequently employed for the synthesis of complex amino acid derivatives. lookchem.com For example, the synthesis of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester is achieved using a tetrakis(triphenylphosphine)palladium(0) catalyst. nih.gov Optimizing reaction conditions, such as temperature and reaction time, is crucial for maximizing yield and efficiency. lookchem.com

Catalyst Reusability and Continuous Flow Systems: A key strategy for sustainable synthesis is the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused. Covalent immobilization of enzymes onto solid supports is a well-established method to create robust, reusable biocatalysts. frontiersin.orgnovartis.com

The integration of these immobilized catalysts into continuous flow systems offers significant advantages over traditional batch processing:

Shorter Reaction Times: Continuous flow can dramatically reduce reaction times, for instance, from many hours to as little as 20 minutes. frontiersin.orgnovartis.com

Increased Productivity: These systems can operate for extended periods (e.g., 24 hours or more) with consistent performance, leading to higher space-time yields. frontiersin.org

Enhanced Safety and Control: Flow reactors allow for better control over reaction parameters and are inherently safer for handling hazardous reagents.

The table below illustrates the benefits of using an immobilized enzyme in a continuous flow process for the synthesis of phenylalanine analogues. frontiersin.orgnovartis.com

ParameterBatch Process (Free Enzyme)Continuous Flow (Immobilized Enzyme)
Catalyst Form SolubleCovalently bound to support
Reaction Time ~48 hours~20 minutes
Catalyst Reusability NoYes
Conversion Rate ~80-90% (equilibrium limited)Maintained at ~88-89% over 24h
Productivity LowSignificantly higher space-time yield

By adopting these advanced catalytic and process engineering strategies, the large-scale synthesis of this compound and other valuable phenylalanine derivatives can be made significantly more sustainable. lookchem.com

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 3-Bromo-N-Boc-L-phenylalanine methyl ester, and how can its purity be validated?

  • Methodological Answer : The synthesis typically involves bromination of N-Boc-L-phenylalanine followed by methyl esterification. Key parameters include reaction temperature (0–25°C for bromine stability) and stoichiometry (1:1 molar ratio of bromine to substrate to avoid over-bromination). Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) analysis. For example, the methyl ester proton appears as a singlet at δ 3.6–3.8 ppm, while the Boc group shows a characteristic triplet at δ 1.4 ppm .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store at –20°C in anhydrous conditions to prevent hydrolysis of the Boc and ester groups. Use argon/vacuum sealing for long-term storage. Safety protocols mandate gloves, goggles, and fume hood use due to potential bromine release during decomposition. Avoid exposure to bases, which may cleave the Boc group .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR confirms the methyl ester (δ 3.6–3.8 ppm) and Boc group (δ 1.4 ppm). ¹³C NMR identifies the carbonyl carbons (Boc: ~155 ppm; ester: ~170 ppm).
  • Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 282.132 (calculated for C₉H₁₆BrNO₄) .
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (Boc C=O) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products like over-brominated derivatives?

  • Methodological Answer : Use a Taguchi experimental design to assess factors like bromine equivalents, reaction time, and solvent polarity. For example, a study on methyl ester synthesis optimized catalyst concentration (77.6% contribution to yield) via ANOVA, suggesting similar prioritization for bromination . Monitor reaction progress with TLC (hexane/ethyl acetate 3:1) and quench excess bromine with sodium thiosulfate .

Q. What strategies resolve contradictions in reported bromine reactivity during cross-coupling reactions involving this compound?

  • Methodological Answer : Conflicting reactivity (e.g., Suzuki vs. Buchwald-Hartwig) arises from steric hindrance from the Boc group. Mitigate this by:

  • Pre-activation : Use Pd(OAc)₂/XPhos catalytic systems to enhance oxidative addition.
  • Solvent Optimization : DMF increases solubility of aryl boronic acids, improving coupling efficiency (e.g., 3-bromophenylboronic acid derivatives in –3) .

Q. How can researchers analyze and quantify degradation products under varying pH conditions?

  • Methodological Answer : Perform accelerated stability studies (pH 1–13, 40°C) and analyze via LC-MS. Hydrolysis products include N-Boc-L-phenylalanine (loss of methyl ester) and 3-bromo-L-phenylalanine (loss of Boc). Quantify degradation using calibration curves for each byproduct .

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